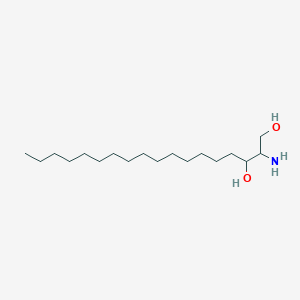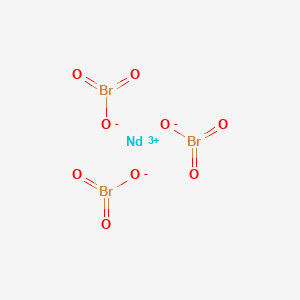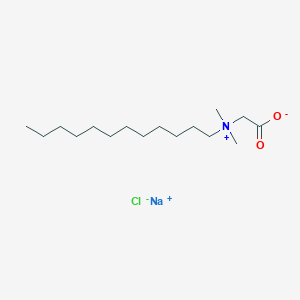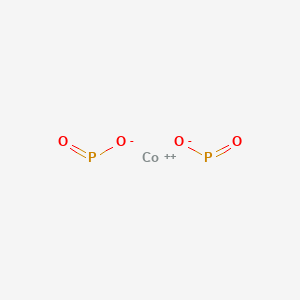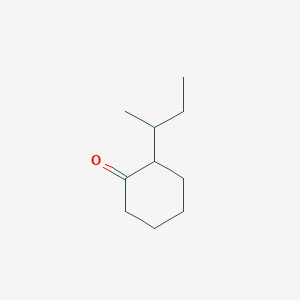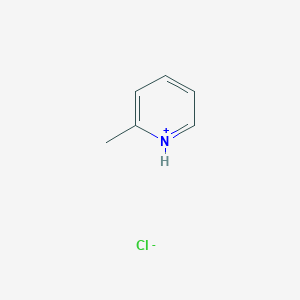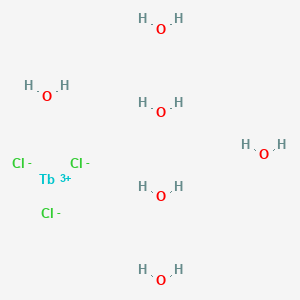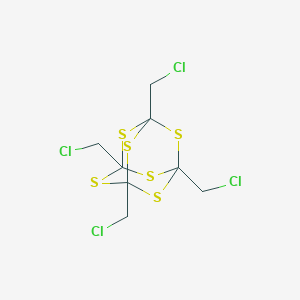
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5,7-tetrakis(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5,7-tetrakis(chloromethyl)-, commonly known as TAC, is a sulfur-containing organic compound that has been widely used in scientific research. TAC has unique properties that make it an attractive candidate for various applications in different fields.
Wirkmechanismus
The mechanism of action of TAC is not fully understood. However, it is believed that TAC can interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. TAC can also act as a radical scavenger, protecting cells from oxidative damage.
Biochemische Und Physiologische Effekte
TAC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TAC can inhibit the growth of cancer cells and induce apoptosis. TAC has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that TAC can reduce the severity of liver damage in mice and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAC is its high stability and low toxicity. This makes it an ideal candidate for use in biological imaging and as a crosslinking agent in polymer chemistry. However, TAC has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. TAC also has a strong odor and can be irritating to the eyes and skin.
Zukünftige Richtungen
There are many future directions for the study of TAC. One potential application is in the development of new anti-cancer agents. TAC has been shown to have anti-tumor activity in vitro, and further studies could investigate its potential as a novel chemotherapy drug. TAC could also be used as a material for energy storage devices, such as batteries and capacitors. Finally, TAC could be further investigated for its potential as a fluorescent probe in biological imaging.
Conclusion:
In conclusion, TAC is a sulfur-containing organic compound that has unique properties that make it an attractive candidate for various applications in different fields. TAC has been extensively studied in scientific research and has been shown to have a range of biochemical and physiological effects. While TAC has some limitations, it has many potential future directions for study.
Synthesemethoden
TAC can be synthesized by the reaction of 1,3,5,7-tetrakis(bromomethyl)-adamantane with potassium thioacetate in the presence of a palladium catalyst. The reaction takes place at room temperature and yields TAC with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
TAC has been extensively studied in scientific research due to its unique properties. It has been used as a fluorescent probe in biological imaging, a crosslinking agent in polymer chemistry, and a catalyst in organic synthesis. TAC has also been investigated for its potential as an anti-cancer agent and as a material for energy storage devices.
Eigenschaften
CAS-Nummer |
13639-09-3 |
|---|---|
Produktname |
2,4,6,8,9,10-Hexathiaadamantane, 1,3,5,7-tetrakis(chloromethyl)- |
Molekularformel |
C8H8Cl4S6 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
1,3,5,7-tetrakis(chloromethyl)-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H8Cl4S6/c9-1-5-13-6(2-10)16-7(3-11,14-5)18-8(4-12,15-5)17-6/h1-4H2 |
InChI-Schlüssel |
OLXJMQBSMGQSKI-UHFFFAOYSA-N |
SMILES |
C(C12SC3(SC(S1)(SC(S2)(S3)CCl)CCl)CCl)Cl |
Kanonische SMILES |
C(C12SC3(SC(S1)(SC(S2)(S3)CCl)CCl)CCl)Cl |
Synonyme |
1,3,5,7-Tetrakis(chloromethyl)-2,4,6,8,9,10-hexathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



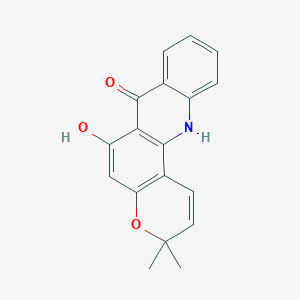
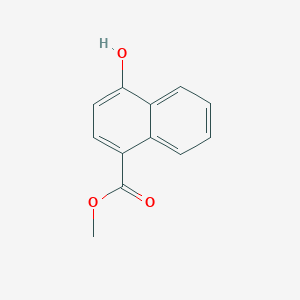
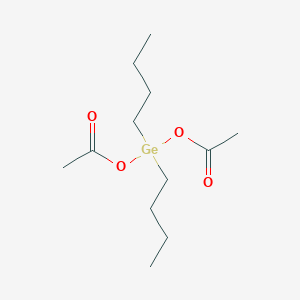
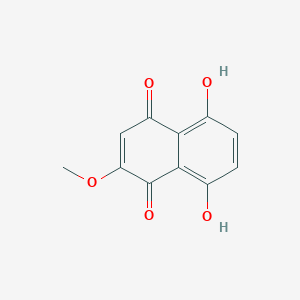
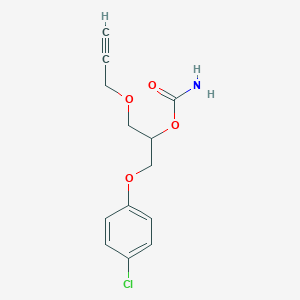
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
